molecular formula C14H20N6O6 B14754045 1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione

1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione

Cat. No.: B14754045
M. Wt: 368.35 g/mol
InChI Key: OZAGTHXNXYRYQP-IQEPQDSISA-N
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Description

1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione is a complex organic compound with a unique structure that includes a purine base, a cyclopropylmethyl group, and a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: This can be achieved through the condensation of appropriate amines and aldehydes.

    Introduction of the Cyclopropylmethyl Group: This step often involves the use of cyclopropylmethyl halides in the presence of a base.

    Attachment of the Sugar Moiety: The sugar moiety is introduced through glycosylation reactions, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions and the development of catalytic processes to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups or the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenine Derivatives: Compounds like adenine and its analogs share structural similarities with the purine base.

    Cyclopropylmethyl Compounds: Other compounds containing the cyclopropylmethyl group may exhibit similar chemical reactivity.

    Nucleosides: Compounds with similar sugar moieties, such as ribonucleosides and deoxyribonucleosides.

Uniqueness

1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione is unique due to its combination of a purine base, a cyclopropylmethyl group, and a sugar moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H20N6O6

Molecular Weight

368.35 g/mol

IUPAC Name

1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione

InChI

InChI=1S/C14H20N6O6/c15-13-17-10-7(11(24)20(13)16)18(3-5-1-2-5)14(25)19(10)12-9(23)8(22)6(4-21)26-12/h5-6,8-9,12,21-23H,1-4,16H2,(H2,15,17)/t6-,8+,9-,12-/m1/s1

InChI Key

OZAGTHXNXYRYQP-IQEPQDSISA-N

Isomeric SMILES

C1CC1CN2C3=C(N=C(N(C3=O)N)N)N(C2=O)[C@H]4[C@@H]([C@H]([C@H](O4)CO)O)O

Canonical SMILES

C1CC1CN2C3=C(N=C(N(C3=O)N)N)N(C2=O)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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